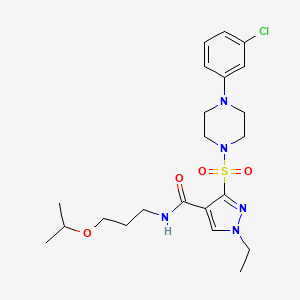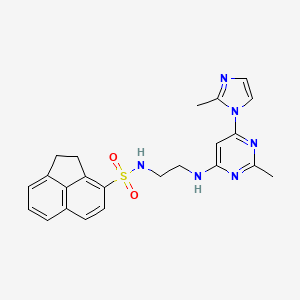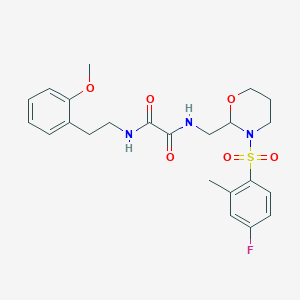
N-(3-acetylphenyl)-1-phenylcyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a type of amide, which is a common functional group in organic chemistry. Amides are derivatives of carboxylic acids where the hydroxyl group has been replaced by an amine or a related structure .
Synthesis Analysis
Amides can be synthesized through various methods. One common method is the reaction of a carboxylic acid with an amine in the presence of a dehydrating agent . Another method involves the reaction of an acyl chloride with an amine .Molecular Structure Analysis
The molecular structure of amides is characterized by the presence of a carbonyl group (C=O) and a nitrogen atom attached to the carbonyl carbon .Chemical Reactions Analysis
Amides can undergo a variety of chemical reactions. They can be hydrolyzed to produce carboxylic acids and amines. They can also react with Grignard reagents to form ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, amides generally have high boiling points due to the presence of polar carbonyl and amine groups .Scientific Research Applications
Crystal Structure and Analysis
Research on compounds structurally similar to N-(3-acetylphenyl)-1-phenylcyclopentane-1-carboxamide, such as N-(4-acetylphenyl)quinoline-3-carboxamide, focuses on their crystalline structure and properties. For instance, the crystal structure, Hirshfeld surface analysis, and DFT studies of N-(4-acetylphenyl)quinoline-3-carboxamide have been conducted to understand its structural characteristics (Polo-Cuadrado et al., 2021).
Synthetic Chemistry and Molecular Interactions
Another aspect of scientific research related to this compound involves synthetic chemistry. For example, the synthesis of methoxy- and fluorine-substituted analogs of related compounds has been explored, particularly for their potential use in medical imaging (Tobiishi et al., 2007). Similarly, studies on 1-amino-2-phenylcyclopentane-1-carboxylic acid, a constrained analogue of phenylalanine, have been conducted to understand its conformational preferences (Casanovas et al., 2008).
Medicinal Chemistry and Drug Development
In the field of medicinal chemistry, this compound and similar compounds are studied for their potential therapeutic applications. For example, research on N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides has investigated their antihyperlipidemic activity (Al-qirim et al., 2012). Additionally, studies on new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, including 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, have explored their anticancer activities (Atta & Abdel‐Latif, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-15(22)16-8-7-11-18(14-16)21-19(23)20(12-5-6-13-20)17-9-3-2-4-10-17/h2-4,7-11,14H,5-6,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDSBWDTSPHHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

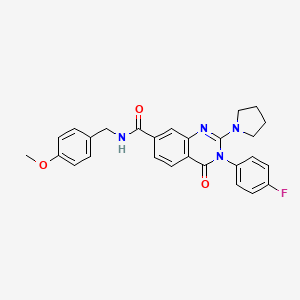
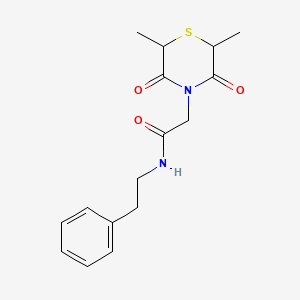
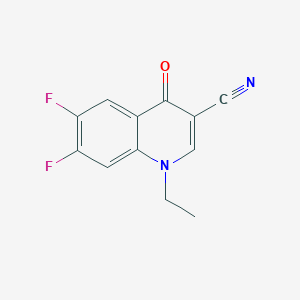
![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2628232.png)
![4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2628234.png)

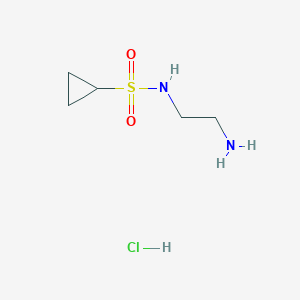
![4-(2-furylmethyl)-1-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2628244.png)
![[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol](/img/structure/B2628245.png)
![Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B2628246.png)
